molecular formula C12H9ClN2OS B286074 5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one

5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one

Cat. No. B286074
M. Wt: 264.73 g/mol
InChI Key: ZNZUEZPEENSBTP-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one, commonly known as CBMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBMT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 326.81 g/mol.

Mechanism of Action

The mechanism of action of CBMT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. CBMT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CBMT has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes.
Biochemical and Physiological Effects:
CBMT has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CBMT can induce cell cycle arrest, inhibit cell migration and invasion, and induce autophagy in cancer cells. CBMT has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes. In vivo studies have demonstrated that CBMT can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

CBMT has several advantages for lab experiments, including its high solubility in organic solvents, its easy synthesis, and its potent biological activities. However, CBMT also has some limitations, including its low stability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on CBMT. One area of research is the development of CBMT derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential of CBMT as a therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections. Additionally, the development of new synthetic methods for CBMT and its derivatives could lead to the discovery of new compounds with unique biological activities.

Synthesis Methods

The synthesis of CBMT involves the condensation of 2-aminothiazole and 2-chlorobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBMT obtained through this method is around 70%.

Scientific Research Applications

CBMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, CBMT has been shown to exhibit potent anticancer, antimicrobial, and antiviral activities. CBMT has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one

InChI

InChI=1S/C12H9ClN2OS/c13-9-4-2-1-3-8(9)7-10-11(16)14-12-15(10)5-6-17-12/h1-4,7H,5-6H2/b10-7-

InChI Key

ZNZUEZPEENSBTP-YFHOEESVSA-N

Isomeric SMILES

C1CSC2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/N21

SMILES

C1CSC2=NC(=O)C(=CC3=CC=CC=C3Cl)N21

Canonical SMILES

C1CSC2=NC(=O)C(=CC3=CC=CC=C3Cl)N21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.